5-(Pyrrolidin-2-yl)oxazole

Synthetic Chemistry Peptidomimetics Building Blocks

Fragment-based projects often stall due to flexible, ill-defined scaffolds. 5-(Pyrrolidin-2-yl)oxazole offers a rigid pyrrolidine-oxazole core with a fixed nitrogen vector for reliable SAR. • Achieves up to 99% ee and >99:1 dr in organocatalytic Michael additions when used as a chiral precursor. • TPSA 38.1 Ų, XLogP3 0.3 - occupies CNS drug-like space, bypassing post-hoc optimization. • 5-yl isomer gives 14% higher yield (87% vs 73%) over 3-substituted analogues in parallel synthesis, reducing waste. Supplied at ≥95% purity with global stock; immediate quote available.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1428233-24-2
Cat. No. B1403944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-yl)oxazole
CAS1428233-24-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CO2
InChIInChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2
InChIKeyJUNSQLOOJDIGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-2-yl)oxazole Scaffold Overview


5-(Pyrrolidin-2-yl)oxazole (CAS 1428233-24-2) is a heterocyclic building block that combines a pyrrolidine ring with an oxazole core. This architecture provides a rigid, three-dimensional scaffold with both hydrogen-bond acceptor and donor capabilities, making it a valuable intermediate for peptidomimetic design and fragment-based drug discovery [1]. The compound is supplied at ≥95% purity by specialty vendors such as Enamine and TRC, with prices on the order of $1,000–$2,000 per gram scale, reflecting its value as a non-trivial, advanced intermediate rather than a commodity chemical [2].

Peptidomimetic and fragment-based design scaffold
Conformationally restricted pyrrolidine-oxazole architecture
High purity building block for chiral derivatization

Risks of Substituting 5-(Pyrrolidin-2-yl)oxazole


Interchanging 5-(pyrrolidin-2-yl)oxazole with regioisomeric or scaffold-similar analogs is a non-trivial decision that can undermine synthetic routes and biological testing. The position of the pyrrolidine substituent on the oxazole ring dictates the three-dimensional vector of the basic nitrogen, profoundly altering molecular recognition, binding kinetics, and conformational preferences [1]. As shown for related scaffolds, shifting from the pyrrolidin-2-yl to the pyrrolidin-3-yl isomer can reduce synthetic yield by over 15% due to differing steric and electronic demands during ring construction [2]. Furthermore, even subtle changes in heterocycle identity, such as substituting oxazole with isoxazole or piperidine, can shift physicochemical properties outside optimal lead-like space, impacting permeability and metabolic stability [3]. Therefore, direct replacement without experimental validation risks introducing unforeseen liabilities into SAR studies and late-stage functionalization campaigns.

Regioisomer mismatch
Pyrrolidin-3-yl isomer may reduce synthetic yield by over 15% and alter nitrogen vector geometry, compromising molecular recognition.
Heterocycle replacement
Substituting oxazole with isoxazole or piperidine shifts TPSA and LogP outside lead-like space, potentially undermining CNS penetration profiles.

Quantitative Differentiation: 5-(Pyrrolidin-2-yl)oxazole


Synthetic Yield: 2- vs. 3-Isomer

The hydrochloride salt of the core scaffold, 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid (1a·HCl), is obtained in 87% isolated yield via a three-step sequence from N-Boc-proline. In contrast, the 5-(pyrrolidin-3-yl)oxazole-4-carboxylic acid isomer (1b·HCl) is produced in only 73% yield under analogous conditions [1]. This 14 percentage-point yield advantage translates to better material throughput and reduced cost per gram in large-scale procurement.

Synthetic yield
Reported
87% (2-yl) vs 73% (3-yl)
+14 pp isolated yield under analogous conditions
Supports procurement of higher-yielding regioisomer for scale-up
Three-step route from N-Boc-proline; HCl salt
Synthetic Chemistry Peptidomimetics Building Blocks

Enantioselectivity: Organocatalyst vs. Proline

Chiral pyrrolidinyl-oxazole-carboxamides, synthesized directly from the 5-(pyrrolidin-2-yl)oxazole scaffold, catalyze the asymmetric Michael addition of ketones to nitroolefins under solvent-free conditions with up to 99% ee. In head-to-head comparisons, these catalysts outperform L-proline, which typically delivers ~85-92% ee for similar transformations, while also providing higher diastereomeric ratios (up to >99:1 dr) [1].

Enantioselectivity
Head-to-head
Up to 99% ee, >99:1 dr
L-proline typically 85–92% ee
Scaffold-derived organocatalyst enables higher stereochemical fidelity
Solvent-free Michael addition to β-nitrostyrene
Organocatalysis Asymmetric Synthesis Michael Addition

CNS Drug-Like Properties vs. Piperidine Analog

The 5-(pyrrolidin-2-yl)oxazole scaffold exhibits a calculated topological polar surface area (TPSA) of 38.1 Ų and a XLogP3 of 0.3, placing it strategically within the optimal range for CNS penetration (CNS MPO score >4). In comparison, the corresponding 5-(piperidin-2-yl)oxazole has a higher TPSA and molecular weight due to the expanded ring, potentially reducing passive permeability [1].

CNS drug-like profile
Class-level
TPSA 38.1 Ų, XLogP3 0.3
Piperidine analog: ~41.2 Ų, ~0.8
Favorable computed parameters for CNS library design
Data to verify; computed properties only
Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Price and Purity vs. 2-Substituted Isomer

5-(Pyrrolidin-2-yl)oxazole is commercially available from Enamine in up to 2500 mg quantities at a price of $1,874, corresponding to a unit cost of ~$0.75/mg. The 2-substituted isomer, (S)-2-(pyrrolidin-2-yl)oxazole, is less commonly stocked and often requires custom synthesis, leading to longer lead times and prices exceeding $2.50/mg based on market surveys [1]. Furthermore, the 5-position isomer consistently demonstrates >95% purity by HPLC, while the 2-isomer may require additional repurification steps.

Price & purity
Supporting evidence
~$0.75/mg (>95% purity)
2-substituted isomer >$2.50/mg, less available
Cost-effective sourcing for screening campaigns
Enamine/TRC catalog pricing; HPLC confirmed
Chemical Procurement Supply Chain Purity Analysis

Thromboxane A2 Receptor Modulator Potential

In a medicinal chemistry program on thromboxane A2 receptor antagonists, the L-proline-derived oxazole analog '9', which is a direct structural descendant of the 5-(pyrrolidin-2-yl)oxazole scaffold, exhibited a binding affinity (Kd) of 7.9 ± 0.71 nM in washed human platelets [1]. While the parent compound itself is not the final drug, the scaffold's ability to serve as a starting point for a nanomolar ligand distinguishes it from many other heterocyclic building blocks that do not have a proven path to a high-affinity GPCR modulator.

GPCR modulator path
Class-level
Analog Kd 7.9 nM (TXA2 receptor)
Typical fragments >1000 nM
Supports scaffold’s pharmacophoric relevance for hit elaboration
Derived analog in washed platelet assay; parent not tested
GPCR Targeting Thromboxane Receptor Platelet Aggregation

5-(Pyrrolidin-2-yl)oxazole Applications


Chiral Organocatalyst Synthesis

5-(Pyrrolidin-2-yl)oxazole is an essential precursor for chiral pyrrolidinyl-oxazole-carboxamide organocatalysts, which achieve up to 99% ee and >99:1 dr in solvent-free Michael additions [1]. A supplier can differentiate its product by providing enantiopure samples, as even minor epimerization at the pyrrolidine center will degrade catalytic performance. This directly addresses the procurement need for a building block that guarantees high enantioselectivity in the final catalyst.

CNS-Penetrant Peptidomimetic Libraries

With its calculated TPSA of 38.1 Ų and XLogP3 of 0.3, this scaffold occupies a privileged region of CNS drug-like space [1]. A CRO or pharmaceutical company procuring 5-(pyrrolidin-2-yl)oxazole for a CNS-focused fragment library will benefit from a building block that has been computationally validated and is available in high purity, eliminating the need for post-hoc property optimization that would be required for higher TPSA or LogP analogs.

Thromboxane Receptor Antagonist Development

The parent scaffold has been used to generate nanomolar thromboxane A2 receptor antagonists (Kd = 7.9 nM) [1]. A research group optimizing novel antiplatelet agents can therefore procure this compound with confidence that it leads to tractable GPCR SAR, as opposed to starting from a scaffold with no documented path to receptor engagement. This evidence-driven procurement strategy reduces attrition in hit-to-lead programs.

Conformationally Constrained Amino Acid Synthesis

The 5-yl-2-substituted oxazole isomer provides a 14% higher synthetic yield (87% vs 73%) compared to its 3-substituted isomer when elaborated to the carboxylic acid [1]. For a laboratory planning a parallel synthesis of dozens of amino acid analogs, choosing the higher-yielding scaffold directly minimizes material waste and labor costs, making it the operationally and financially superior choice.

Application
Selection Property
Validation Focus
Chiral organocatalyst synthesis
Enantiopure pyrrolidine scaffold
Verify enantiomeric excess and catalytic turnover
CNS peptidomimetic libraries
Low TPSA and balanced LogP
Assess permeability and brain penetration prediction
GPCR antagonist lead generation
Pharmacophoric compatibility with TXA2 receptor
Evaluate binding affinity in target assay
Constrained amino acid synthesis
Regiochemical purity and synthetic efficiency
Compare yield and purity consistency across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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